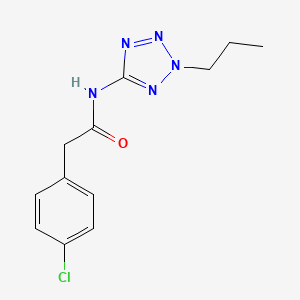![molecular formula C16H16N2O3 B5552251 4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)
4-{[(3-methylphenoxy)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to “4-{[(3-methylphenoxy)acetyl]amino}benzamide” often involves multi-step chemical reactions with specific reagents and conditions to ensure the desired structural formation. For instance, the synthesis of 4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride, a compound with a somewhat related structure, was achieved through a 7-step sequence, demonstrating the complexity and meticulousness required in synthesizing such compounds (Standridge & Swigor, 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been explored through techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using these methods, providing insights into its crystalline structure, molecular geometry, and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be predicted by studying their molecular electrostatic potential (MEP) surface maps and performing theoretical calculations. These analyses help estimate the molecule's reactivity, which is crucial for understanding how it may interact in various chemical environments.
Physical Properties Analysis
Physical properties like solubility, melting point, and glass transition temperatures are significant for the practical use of chemical compounds. The inherent viscosities and solubility in aprotic polar solvents such as dimethylsulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP), alongside thermal stability, are crucial parameters that are analyzed for related compounds to determine their applicability in various domains (Saxena et al., 2003).
科学的研究の応用
Cancer Research
4-{[(3-methylphenoxy)acetyl]amino}benzamide, similar to its derivative MGCD0103, has shown potential as an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, affecting cancer cell proliferation, inducing histone acetylation, and triggering apoptosis. This suggests its potential use as an anticancer drug (Zhou et al., 2008).
Material Science
In material science, similar compounds have been used in the synthesis of hyperbranched aromatic polyamides, demonstrating significant solubility and thermal stability. Such polymers have applications in coatings, adhesives, and other high-performance materials (Yang et al., 1999).
Anticonvulsant Research
Derivatives of this compound have been investigated for their anticonvulsant properties. Studies indicate effective control of seizures in animal models, suggesting their potential as anticonvulsant medications (Robertson et al., 1987).
Environmental Science
In environmental science, related compounds are studied for their degradation pathways and biotoxicity in advanced oxidation processes. This research provides insights into the environmental impact and degradation mechanisms of pharmaceuticals and industrial chemicals (Le et al., 2017).
Molecular Structure Analysis
The compound's structure has been analyzed using X-ray diffraction and density functional theory (DFT), highlighting its potential for further exploration in various fields such as drug design and material science (Demir et al., 2015).
特性
IUPAC Name |
4-[[2-(3-methylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-3-2-4-14(9-11)21-10-15(19)18-13-7-5-12(6-8-13)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSFTUCAHUIFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5552172.png)
![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)
![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5552177.png)
![ethyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B5552180.png)

![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)
![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)

![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)

![(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol](/img/structure/B5552243.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)
![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)